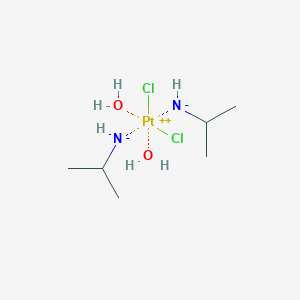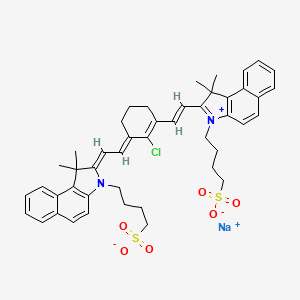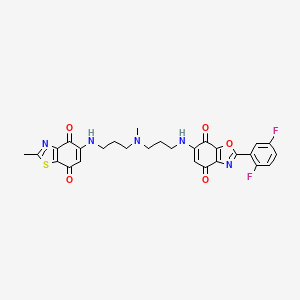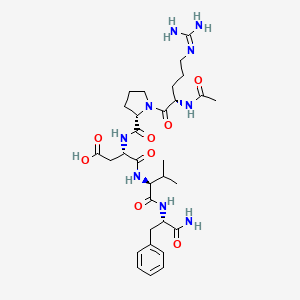
异白芷素
描述
Isoimperatorin is a furanocoumarin derivative with a formal name of 4-[(3-methyl-2-buten-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one . It is considered a key chemical component of Angelica dahurica .
Synthesis Analysis
Isoimperatorin has been found to suppress the activity of tyrosinase, an essential enzyme in melanin biosynthesis . It is synthesized, as are other furanocoumarins, through the shikimic acid pathway .
Molecular Structure Analysis
The molecular formula of Isoimperatorin is C16H14O4 . The molecular structure of Isoimperatorin shows the atomic arrangement .
Chemical Reactions Analysis
Isoimperatorin has been found to exhibit a broad-spectrum antiviral effect, especially against the A/FM/1/47 (H1N1), A/WSN/33 (H1N1, S31N, amantadine resistant), A/Puerto Rico/8/34 (H1N1), and A/Chicken/Guangdong/1996 (H9N2) virus strains .
Physical And Chemical Properties Analysis
Isoimperatorin is a white, long fine needle or crystal with a melting point of 101 °C . It is insoluble in water and is easily soluble in nonpolar solvents . Its molecular weight is 270.27996 amu .
科学研究应用
Extraction and Enrichment
Isoimperatorin, a bioactive furanocoumarin, can be extracted from the roots of Ostericum koreanum . Ionic liquids (ILs) have been used to overcome the shortcomings of conventional separation techniques for phytochemicals . The yield of Isoimperatorin reached 97.17 ± 1.84% under optimal conditions . This approach significantly reduces the laboriousness of the process and the consumption of volatile organic solvents .
Synthesis of Silver Nanoparticles
Isoimperatorin can be used as a reducing reagent to synthesize Isoimperatorin mediated silver nanoparticles (Iso-AgNPs) . These nanoparticles consist of spherically shaped particles with a size range of 9–\u0003v\u0003vnm . This synthesis method is simple, cost-effective, and efficient .
Photocatalytic Activities
Iso-AgNPs show catalytic activity for the degradation (in high yields) of New Fuchsine (NF), Methylene Blue (MB), Erythrosine B (ER) and -chlorophenol (-CP) under sunlight irradiation . They exhibited 9.%, 9.%, 9%, and 9% degradation rates for MB, NF, ER, and -CP, respectively .
Electrochemical Activities
The as-prepared Iso-AgNPs exhibited excellent electrocatalytic activity toward hydrogen peroxide (H\u0003xo\u0003x) reduction . The sensor-based on binder-free Iso-AgNPs showed linearity from . µM to \u0003zmM with a detection limit of . μM for H\u0003xo\u0003x .
Drug Development
Isoimperatorin may be used to develop antiulcer drugs with decreased side effects . It showed the highest expression level of type II collagen at 368.87lM . The docking results confirmed strong binding affinity with the target protein .
作用机制
Target of Action
Isoimperatorin, a natural furanocoumarin, has been found to interact with several targets. It has been shown to inhibit the Neuraminidase of the Influenza A virus , and it also targets Tyrosine 3-monooxygenase/tryptophan 5-monooxygenase activation protein zeta (YWHAZ) in lung adenocarcinoma . These targets play crucial roles in the replication of the Influenza A virus and the proliferation of lung adenocarcinoma cells, respectively.
Mode of Action
Isoimperatorin exerts its antiviral effect by inhibiting the Neuraminidase of the Influenza A virus, thereby reducing the virus yield . In the case of lung adenocarcinoma, Isoimperatorin inhibits the YWHAZ gene, which impairs the malignant functions of the cancer cells .
Biochemical Pathways
Isoimperatorin affects several biochemical pathways. It downregulates the ERK1/2 and NF-κB pathways , which are involved in inflammation and immune responses . It also suppresses the VEGFR2 signaling pathway , which is crucial for angiogenesis . Furthermore, it inhibits the PI3K/AKT signaling pathway in lung adenocarcinoma cells, leading to the activation of autophagy-related proteins and apoptosis-related proteins .
Pharmacokinetics
The pharmacokinetics of Isoimperatorin have been studied using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). The data were successfully fitted to two-compartment models with first-order absorption. The absolute bioavailability of Isoimperatorin is 68.17% . At 60 minutes after oral administration, Isoimperatorin was found in all the seven investigated tissues .
Result of Action
Isoimperatorin has a broad-spectrum antiviral effect, especially against certain strains of the Influenza A virus . It also exhibits significant inhibitory effects on the viability of lung adenocarcinoma cells . Moreover, it suppresses angiogenesis by targeting the VEGFR2 signaling pathway .
安全和危害
属性
IUPAC Name |
4-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10(2)5-7-19-16-11-3-4-15(17)20-14(11)9-13-12(16)6-8-18-13/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWDEVSBEKYORK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197460 | |
| Record name | Isoimperatorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoimperatorin | |
Color/Form |
Off-white, light brown solid | |
CAS RN |
482-45-1 | |
| Record name | Isoimperatorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoimperatorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoimperatorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOIMPERATORIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOIMPERATORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZMV066080 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoimperatorin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8496 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
98-100 °C | |
| Record name | Isoimperatorin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8496 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Isoimperatorin exert its anti-cancer effects?
A1: Isoimperatorin exhibits anti-cancer activity through multiple mechanisms:
- Induction of Apoptosis: Isoimperatorin has been shown to induce apoptosis in various cancer cell lines, including SGC-7901 gastric cancer cells [], H1299 lung cancer cells [], and CNE2 nasopharyngeal carcinoma cells []. This apoptotic effect is mediated through the regulation of key apoptotic proteins like Bax, Bcl-2, caspase-3, caspase-8, and caspase-9 [, ].
- Cell Cycle Arrest: Treatment with Isoimperatorin can lead to cell cycle arrest in the G1 phase, as observed in DU145 prostate cancer cells []. This arrest is linked to the altered expression of cell cycle regulators like cyclin D1, cyclin E1, CDK2, CDK4, CDK6, and p21 [].
- Inhibition of c-Myc and SIRT1 Signaling: Isoimperatorin has demonstrated the ability to suppress the expression and interaction of c-Myc and Sirtuin 1 (SIRT1), suggesting their involvement in the compound's anti-tumor activity in hepatocellular carcinomas [].
Q2: How does Isoimperatorin contribute to the treatment of periodontitis?
A2: Isoimperatorin shows promise in alleviating periodontitis through:
- Reduction of Oxidative Stress: It mitigates oxidative stress in periodontal membrane cells [].
- Anti-inflammatory Effects: Isoimperatorin diminishes the secretion of pro-inflammatory factors in periodontal membrane cells and hinders receptor activator for nuclear factor-κB ligand (RANKL)-induced osteoclast differentiation [].
- Downregulation of ERK1/2 and NF-κB Pathways: Isoimperatorin suppresses the activation of ERK1/2 and NF-κB pathways, contributing to its anti-inflammatory effects in periodontitis [].
Q3: What role does Isoimperatorin play in adipocyte differentiation?
A3: Isoimperatorin has been shown to enhance 3T3-L1 preadipocyte differentiation through:
- Upregulation of PPARγ and C/EBPα: Isoimperatorin promotes adipogenesis by significantly increasing the mRNA and protein expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor-γ (PPARγ), and CCAAT enhancer binding protein-α (C/EBPα) [].
- Activation of Akt Signaling Pathway: The underlying mechanism of Isoimperatorin's effect on adipogenesis likely involves the activation of the Akt signaling pathway [].
Q4: How does Isoimperatorin interact with Human Serum Albumin (HSA)?
A4: Isoimperatorin binds to HSA primarily through hydrophobic interactions []. This binding leads to:
- Fluorescence Quenching: Isoimperatorin quenches the intrinsic fluorescence of HSA via a static mechanism [, ].
- Conformational Changes: Binding of Isoimperatorin to HSA induces conformational changes in the protein structure [, ].
Q5: What is the molecular formula and weight of Isoimperatorin?
A5: The molecular formula of Isoimperatorin is C16H14O4, and its molecular weight is 270.28 g/mol.
Q6: What spectroscopic techniques are used to characterize Isoimperatorin?
A6: Various spectroscopic techniques are employed for the characterization of Isoimperatorin:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are routinely used to elucidate the structure of Isoimperatorin [, ].
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with techniques like fast atom bombardment (FAB), is used to determine the exact mass and fragmentation pattern of Isoimperatorin [].
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in Isoimperatorin [].
Q7: What is known about the stability of Isoimperatorin?
A7: Isoimperatorin can exist in different polymorphic forms, each with distinct stability profiles. A new polymorph, Form II, has been discovered with different crystal structures and thermal properties compared to the previously known Form I []. This highlights the importance of controlling crystallization conditions to obtain the desired polymorph with optimal stability.
Q8: Does Isoimperatorin possess any known catalytic properties?
A8: While Isoimperatorin exhibits various biological activities, its direct catalytic properties have not been extensively explored in the provided research papers. Further investigation is required to determine its potential as a catalyst.
Q9: Have computational methods been used to study Isoimperatorin?
A9: Yes, computational chemistry techniques have been employed in Isoimperatorin research:
- Molecular Docking: This approach has been used to simulate the interaction between Isoimperatorin and target proteins, such as neuraminidase in influenza A virus [] and urease [], to understand the binding modes and affinities.
Q10: How does the structure of Isoimperatorin relate to its biological activity?
A10: Research suggests that the 3-methylbut-2-enyloxy group in the coumarin nucleus of Isoimperatorin plays a crucial role in its interactions with proteins like bovine serum albumin (BSA) []. Comparing Isoimperatorin with its isomer, Imperatorin, reveals that the position of this group influences the binding strength, with Imperatorin exhibiting stronger interactions with BSA [].
Q11: Are there any specific formulation strategies to enhance Isoimperatorin's bioavailability?
A11: One study explored the use of hydroxypropyl-beta-cyclodextrin (HP-beta-CD) to form inclusion complexes with Isoimperatorin []. This approach significantly increased the solubility of Isoimperatorin, indicating its potential in improving bioavailability [].
Q12: What are the pharmacokinetic properties of Isoimperatorin?
A12: Pharmacokinetic studies in rats after oral administration of Isoimperatorin revealed that it is absorbed with a Tmax of 1.6 hours and reaches a maximum concentration (Cmax) of 15.842 mg/L in the serum []. The compound exhibits a half-life (t1/2) of 5.1 hours and is eliminated primarily through metabolism [].
Q13: How do coumarin constituents in Angelica dahurica affect docetaxel pharmacokinetics?
A13: Co-administration of Isoimperatorin, Imperatorin, and oxypeucedanin, coumarin constituents found in Angelica dahurica, with docetaxel significantly alters the pharmacokinetic profile of docetaxel. These constituents notably enhance the area under the curve (AUC) and Cmax of docetaxel, suggesting a positive impact on docetaxel bioavailability. This effect is most pronounced with oxypeucedanin, followed by Isoimperatorin and Imperatorin [].
Q14: Has the efficacy of Isoimperatorin been evaluated in animal models of disease?
A14: Yes, the therapeutic potential of Isoimperatorin has been assessed in various animal models:
- Colitis: In a rat model of acetic acid-induced colitis, Isoimperatorin demonstrated significant protective effects against colonic damage. It effectively reduced myeloperoxidase activity, a marker of neutrophil infiltration, and suppressed the production of pro-inflammatory cytokines like TNF-α and IL-1β [].
- Gastric Ulcers: Isoimperatorin exhibited significant anti-ulcer activity in different rat models of gastric ulcers, including ethanol-, indomethacin-, and pylorus ligation-induced ulcers []. It provided substantial protection against ulcer formation and promoted healing, indicating its potential as a therapeutic agent for ulcers [].
Q15: What analytical methods are commonly used to determine Isoimperatorin levels?
A15: Several analytical techniques are employed for Isoimperatorin quantification:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) detection, is widely used to quantify Isoimperatorin in various matrices, including plant materials [, , , , , , , ], pharmaceutical formulations [, , , , ], and biological samples [, ].
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers a sensitive and selective approach for the determination of Isoimperatorin in plant materials like Angelica dahurica [].
- Thin-Layer Chromatography (TLC): TLC, combined with scanning densitometry, provides a rapid and cost-effective method for quantifying Isoimperatorin in plant samples like Exocarpium citri grandis [].
- Quantitative 1H Nuclear Magnetic Resonance (1H-qNMR): This technique provides a rapid and accurate method for the simultaneous determination of Isoimperatorin along with other coumarins, like osthole and columbianadin, in plant materials like Angelicae Pubescentis Radix [].
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the quantification of Isoimperatorin, often in complex biological matrices like rat plasma [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate](/img/structure/B1672167.png)

![3H-Indolium, 2-[2-[2-chloro-3-[2-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propyl-, iodide (1:1)](/img/structure/B1672170.png)





